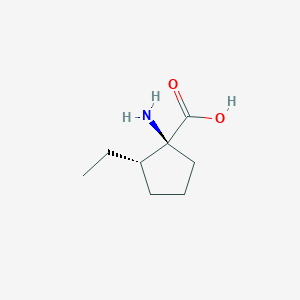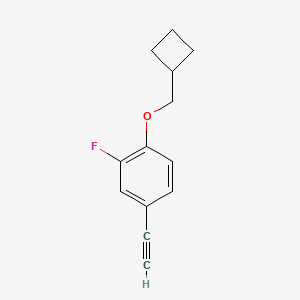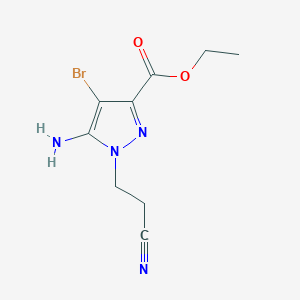
N-(2-Ethynylphenyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethynylphenyl)propane-1-sulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethynylphenyl)propane-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethynylaniline and propane-1-sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Procedure: The 2-ethynylaniline is reacted with propane-1-sulfonyl chloride in an appropriate solvent like dichloromethane at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethynylphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Ethynylphenyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.
Medicine: Explored for its antimicrobial properties, similar to other sulfonamide derivatives.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-Ethynylphenyl)propane-1-sulfonamide exerts its effects involves:
Molecular Targets: The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the structure of natural substrates.
Pathways Involved: The compound can interfere with metabolic pathways, particularly those involving folic acid synthesis in microorganisms, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Ethynylphenyl)propane-1-sulfonamide: Similar structure but with the ethynyl group at the 3-position.
N-(4-Ethynylphenyl)propane-1-sulfonamide: Ethynyl group at the 4-position.
Uniqueness
N-(2-Ethynylphenyl)propane-1-sulfonamide is unique due to the position of the ethynyl group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers.
Propiedades
Fórmula molecular |
C11H13NO2S |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
N-(2-ethynylphenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C11H13NO2S/c1-3-9-15(13,14)12-11-8-6-5-7-10(11)4-2/h2,5-8,12H,3,9H2,1H3 |
Clave InChI |
IGWOSJXXXUSWHI-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC1=CC=CC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)






![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)


![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)

